Cy3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

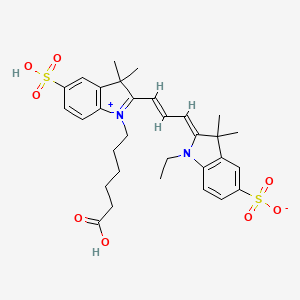

IUPAC Name |

(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYBBRGPORVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100405 |

Source

|

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-13-0 |

Source

|

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Application of Cy3 Dye in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular and molecular biology, the ability to visualize specific biomolecules is paramount. Fluorescent dyes have revolutionized microscopy, allowing researchers to illuminate the inner workings of cells with remarkable specificity. Among these, the cyanine (B1664457) family of dyes has been a workhorse for decades, and Cy3, with its bright orange-red fluorescence, remains a widely used and versatile tool. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound dye in microscopy, tailored for researchers, scientists, and professionals in drug development.

Core Principles of this compound Dye

This compound, or Cyanine3, is a synthetic fluorescent dye that belongs to the cyanine family. Its chemical structure features a polymethine chain connecting two nitrogen-containing heterocyclic rings. This conjugated system is responsible for its fluorescent properties.

The fluorescence mechanism of this compound involves the absorption of light at a specific wavelength, which excites its electrons to a higher energy state. As the electrons return to their ground state, they emit photons of a longer wavelength, resulting in the characteristic orange-red fluorescence. The spectral properties of this compound are a key aspect of its utility in microscopy.

Quantitative Data on this compound Dye Properties

The selection of a fluorophore for a specific application depends on its photophysical properties. The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550 - 555 nm | Can be efficiently excited by the 532 nm laser line. |

| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the visible spectrum. |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption. |

| Quantum Yield (Φ) | 0.15 - 0.3 | Represents the efficiency of converting absorbed photons into emitted photons. The quantum yield can be influenced by the local environment. |

| Photostability | Moderate | While widely used, this compound is known to be less photostable than some newer generation dyes like Alexa Fluor 555. |

| pH Sensitivity | Low | Fluorescence is stable over a broad pH range. |

| Solubility | Water-soluble | Available in sulfonated forms for improved aqueous solubility. |

Key Applications in Microscopy

This compound's versatility has led to its widespread use in a variety of microscopy techniques to visualize and quantify biomolecules.

Immunofluorescence (IF)

Immunofluorescence is a powerful technique used to detect specific proteins within cells and tissues. In this method, a primary antibody binds to the protein of interest, and a secondary antibody conjugated to a fluorophore, such as this compound, binds to the primary antibody. This indirect approach amplifies the signal, allowing for sensitive detection.

A Technical Guide to the Cy3 Fluorophore: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely recognized for its bright orange-red fluorescence and versatile applications in biological research.[1] Its robust photophysical properties make it a valuable tool for labeling a variety of biomolecules, including nucleic acids, proteins, and antibodies. This guide provides an in-depth overview of the core characteristics of the this compound fluorophore, detailed experimental protocols for its use, and visualizations of key processes.

Core Photophysical Properties

The fluorescence of this compound is characterized by its distinct excitation and emission spectra, high molar absorptivity, and a quantum yield that is sensitive to its local environment. These properties are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550 - 555 nm[2][3][4] | Can be efficiently excited by the 532 nm laser line.[4] |

| Emission Maximum (λem) | ~568 - 570 nm[2][3][4] | Emits in the orange-red region of the visible spectrum. |

| Molar Absorptivity (ε) | 150,000 cm⁻¹M⁻¹[4] | Also known as the extinction coefficient, this high value contributes to the brightness of the dye. |

| Quantum Yield (Φ) | ~0.15[2][4] | This value can be influenced by factors such as the solvent and conjugation to biomolecules. |

| Molecular Weight | ~767 g/mol [2] | This can vary slightly depending on the specific reactive group attached to the core this compound structure. |

Understanding the Fluorescence of this compound: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule.

Experimental Protocols

Antibody Labeling with this compound NHS Ester

This protocol describes the covalent conjugation of this compound N-hydroxysuccinimide (NHS) ester to primary amines on an antibody.

Materials:

-

Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate (pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. The recommended concentration is 2 mg/mL.[5]

-

Prepare Dye Stock Solution: Dissolve the this compound NHS ester in DMSO to a final concentration of 10 mM.[5]

-

Adjust pH: Add 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.5 ± 0.5, which is optimal for the NHS ester reaction.[5]

-

Conjugation Reaction: Add the this compound NHS ester stock solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.[5] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[6]

-

Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[5] The first colored fraction to elute will be the this compound-labeled antibody.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~552 nm (for this compound).

Oligonucleotide Labeling with this compound Phosphoramidite

This protocol outlines the incorporation of a this compound moiety into a synthetic oligonucleotide during solid-phase synthesis.

Materials:

-

DNA synthesizer

-

This compound phosphoramidite

-

Standard DNA synthesis reagents and solvents

-

Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection

Procedure:

-

Synthesis: Perform standard automated DNA synthesis.

-

Coupling: For the coupling of the this compound phosphoramidite, a longer coupling time of 3 minutes is recommended.[7]

-

Oxidation: Use a milder iodine solution (0.02 M) for the oxidation step to prevent degradation of the cyanine dye.[7]

-

Deprotection: Deprotect the oligonucleotide using the appropriate conditions based on the nucleobase protecting groups used. For standard protecting groups, deprotection with ammonium hydroxide at room temperature for 24-36 hours is suitable.[7] For base-labile protecting groups, deprotection can be performed at 65°C for 2 hours.[7] If using Ac-dC, AMA can be used for a rapid deprotection (10 minutes at 65°C).[7]

-

Purification: Purify the labeled oligonucleotide using standard methods such as HPLC or PAGE.

Applications in Research

This compound is a workhorse fluorophore in various molecular biology and cell imaging applications due to its brightness and photostability.

Fluorescence Resonance Energy Transfer (FRET)

This compound is frequently used as a donor fluorophore in FRET experiments, most commonly paired with Cy5 as the acceptor.[8] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive ruler for measuring molecular distances and conformational changes.[9]

Fluorescence Microscopy

This compound-labeled antibodies are extensively used in immunofluorescence microscopy to visualize the localization of specific proteins within cells and tissues.[1] Its bright signal provides high contrast for imaging.

Nucleic Acid Labeling

This compound is a popular choice for labeling DNA and RNA probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[10]

Conclusion

The this compound fluorophore remains a cornerstone of fluorescence-based research. Its well-characterized spectral properties, coupled with established and straightforward labeling protocols, ensure its continued utility for scientists and professionals in drug development and biomedical research. Understanding its fundamental characteristics and the experimental considerations for its use is paramount for generating high-quality, reproducible data.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. isim.ku.dk [isim.ku.dk]

- 3. Spectrum [this compound (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. glenresearch.com [glenresearch.com]

- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new this compound, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cy3 dye

An In-Depth Technical Guide to Cy3 Dye For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3 (this compound) is a synthetic fluorescent dye that belongs to the cyanine family.[1] It is widely recognized for its bright orange-red fluorescence and is a staple in various life science research applications, including fluorescence microscopy, immunocytochemistry, nucleic acid labeling, and Förster Resonance Energy Transfer (FRET) studies.[1][2][3] Its popularity stems from its strong fluorescence, photostability, and the availability of various reactive forms that allow for covalent labeling of a wide range of biomolecules.[1][4] This guide provides a comprehensive overview of the chemical structure, photophysical properties, and common experimental applications of this compound dye.

Chemical Structure

The core structure of this compound consists of two nitrogen-containing heterocyclic rings (typically indolenine) connected by a three-carbon polymethine chain.[1] This conjugated system is responsible for the dye's ability to absorb and emit light. The structure of this compound can be modified with various substituents, such as methyl, ethyl, or sulfonic acid groups, which can alter properties like hydrophilicity and reduce aggregation.[1][5]

The general structure allows for the attachment of reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or maleimides.[4][6] NHS esters react with primary amines (like those on lysine (B10760008) residues in proteins), while maleimides react with sulfhydryl groups (on cysteine residues), enabling the covalent conjugation of the dye to biomolecules.[3][6] Water-soluble versions, often called sulfo-Cy3, contain sulfonate groups that improve their solubility in aqueous buffers, which is ideal for labeling biological molecules.[4][7]

Photophysical Properties

This compound is characterized by its strong absorption in the green region of the visible spectrum and its emission of bright orange-red fluorescence.[5][6] Its fluorescence is notably stable across a broad pH range (pH 4 to 10).[8] However, the photophysical properties of this compound, particularly its quantum yield and fluorescence lifetime, can be highly dependent on its local environment and whether it is covalently attached to a biomolecule like DNA.[9][10] For instance, the fluorescence quantum yield of this compound increases significantly upon covalent attachment to DNA, a phenomenon attributed to the restriction of photoisomerization, a non-radiative decay pathway.[9][10][11]

Table 1: Quantitative Photophysical Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [2][3][4][8][12] |

| Emission Maximum (λem) | ~568 - 570 nm | [2][3][4][7][12] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [8][12][13] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [8][12][13] |

| Recommended Laser Line | 532 nm | [1][14] |

| Common Filter Set | TRITC (tetramethylrhodamine) | [1][6][14] |

Key Applications

This compound's versatility makes it suitable for a wide array of applications in biological research.

-

Fluorescence Microscopy: this compound-labeled antibodies, proteins, and nucleic acid probes are extensively used to visualize cellular structures and molecular interactions with high sensitivity.[2][15]

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): It is a common fluorophore for labeling primary or secondary antibodies to detect specific antigens in cells and tissues.[4][15]

-

Nucleic Acid Labeling: this compound is frequently used to label DNA and RNA probes for applications like fluorescence in situ hybridization (FISH) and microarrays.[1][2]

-

Förster Resonance Energy Transfer (FRET): this compound is often used as a donor fluorophore in FRET experiments, typically paired with an acceptor like Cy5.[16] FRET allows for the measurement of nanoscale distances and the study of dynamic molecular interactions, such as protein-protein binding or conformational changes.[16][17]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for labeling a protein with an amine-reactive this compound NHS ester. The goal is to form a stable covalent amide bond between the dye and primary amines (N-terminus and lysine side chains) on the protein.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or 0.1 M sodium bicarbonate, pH 8.3-9.0).[13][18]

-

This compound NHS Ester, reconstituted in anhydrous DMSO or DMF to 10 mg/mL.[18][19]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., Sephadex G-25 desalting column) or spin column.[18][19]

Methodology:

-

Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (like Tris or glycine) by dialyzing against the chosen labeling buffer.[18] For optimal results, use a protein concentration of 5-10 mg/mL.[18]

-

Reagent Preparation: Just before use, reconstitute one vial of this compound NHS ester with DMSO or DMF.[18][19]

-

Labeling Reaction:

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.[7]

-

Purification: Separate the labeled protein from the unreacted dye using a desalting or spin column equilibrated with a suitable storage buffer (e.g., PBS).[18][19]

-

Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~550 nm (for this compound).[18]

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[18]

Indirect Immunofluorescence Staining

This protocol outlines the steps for using a this compound-conjugated secondary antibody to detect a primary antibody bound to a specific antigen in fixed and permeabilized cells.

Materials:

-

Cells grown on glass coverslips.

-

Phosphate Buffered Saline (PBS).

-

Fixative Solution (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS).[20]

-

Blocking Buffer (e.g., 1% BSA and normal serum in PBS).[20]

-

Primary Antibody (specific to the antigen of interest).

-

This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody).

-

Nuclear Counterstain (e.g., DAPI).[7]

-

Antifade Mounting Medium.[7]

Methodology:

-

Cell Preparation: Gently wash cells grown on coverslips three times with PBS.

-

Fixation: Fix the cells with the fixative solution for 10-20 minutes at room temperature.[21]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, incubate the cells with permeabilization buffer for 10-20 minutes at room temperature.[20][21]

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[7]

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[21]

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[7]

-

Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.[7]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for this compound and the counterstain.[7]

Visualization of Signaling Pathways and Experimental Concepts

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) when they are in close proximity (typically 1-10 nm).[17] The this compound (donor) and Cy5 (acceptor) pair is commonly used for FRET-based assays to study molecular interactions.[16] When the two dyes are close enough, excitation of this compound results in the emission of light from Cy5.[16][22]

Conclusion

This compound remains an indispensable tool in molecular and cellular biology.[4] Its bright fluorescence, robust photostability, and versatile conjugation chemistry allow for precise and sensitive detection of biomolecules in a multitude of experimental contexts.[1][4] From high-resolution imaging of subcellular structures to the nuanced study of protein dynamics via FRET, this compound continues to facilitate significant advancements in our understanding of complex biological systems.[15][]

References

- 1. This compound: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. luminwaves.com [luminwaves.com]

- 3. lifetein.com [lifetein.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 6. Cyanine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fluorescent dye this compound: Topics by Science.gov [science.gov]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. This compound-nhs-ester-for-2d-electrophoresis.com [this compound-nhs-ester-for-2d-electrophoresis.com]

- 14. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 15. assaygenie.com [assaygenie.com]

- 16. agilent.com [agilent.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. assaygenie.com [assaygenie.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 21. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. researchgate.net [researchgate.net]

Cy3 succinimidyl ester for amine labeling

An In-depth Technical Guide to Cy3 Succinimidyl Ester for Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound succinimidyl ester, a widely used fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other biomolecules.

Introduction

This compound succinimidyl ester (also known as this compound NHS ester) is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It is frequently employed in various biological applications, including immunocytochemistry, flow cytometry, FRET studies, and cell imaging.[2][3] The succinimidyl ester functional group allows for the covalent attachment of the this compound dye to primary amines (R-NH2), such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming a stable amide bond.[4][5] This labeling method is efficient and provides conjugates with bright fluorescence and high photostability.[4]

Chemical and Spectroscopic Properties

This compound is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of orange-red fluorescence. Its fluorescence is largely insensitive to pH variations between 4 and 10.[4] The key quantitative properties of this compound succinimidyl ester are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 550 - 555 nm | [2][3][6] |

| Emission Maximum (λem) | 563 - 570 nm | [2][3][6] |

| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [1][6] |

| Quantum Yield | ~0.15 - 0.31 | [6][7] |

| Molecular Weight | Varies by specific structure | [1][6][8] |

| Solubility | Soluble in DMSO and DMF | [2][9] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][8][9] |

Amine Labeling Reaction

The labeling of biomolecules with this compound succinimidyl ester is a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure that the primary amines are deprotonated and thus more nucleophilic.[3][10]

Experimental Workflow

A typical experimental workflow for labeling a biomolecule with this compound succinimidyl ester involves preparing the biomolecule and the dye, performing the labeling reaction, and purifying the resulting conjugate.

Experimental Protocols

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 10 mg of an IgG antibody.[4] The molar ratios of dye to protein may need to be optimized for other proteins.

Materials:

-

IgG antibody (10 mg)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

This compound succinimidyl ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex® G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve ~10 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer. The protein concentration should ideally be between 5-10 mg/mL.[4] Ensure the buffer is free of amine-containing substances like Tris or glycine.[10][11]

-

Prepare Dye Solution: Immediately before use, dissolve 1 mg of this compound succinimidyl ester in 100 µL of DMF or DMSO to a final concentration of 10 mg/mL.[4] Vortex to ensure the dye is fully dissolved.

-

Labeling Reaction: While gently stirring the protein solution, slowly add 50-100 µL of the dye solution.[4]

-

Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[4][5]

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex® G-25, 10 x 300 mm) with PBS.[4]

-

Apply the reaction mixture to the column and elute with PBS.[5]

-

The first colored band to elute is the this compound-labeled protein. The second, slower-moving band is the unconjugated dye. Collect the fractions containing the labeled protein.[12]

-

-

Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) (2 mM final concentration) and store at 4°C or aliquot and store at -20°C.[4][13]

Amine-Modified Oligonucleotide Labeling Protocol

This protocol is suitable for labeling approximately 100 nmol of a 5'-amine-modified oligonucleotide.[4]

Materials:

-

5'-Amine-modified oligonucleotide (~100 nmol)

-

Deionized water

-

1 M Sodium Bicarbonate buffer

-

Acetonitrile

-

This compound succinimidyl ester

-

Anhydrous DMSO

-

Cold absolute ethanol (B145695)

-

70% cold ethanol

-

Reverse-phase HPLC system for purification

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 µL of deionized water. Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[4]

-

Prepare Dye Solution: Freshly prepare a solution by dissolving 1 mg of this compound succinimidyl ester in 30 µL of DMSO.[4]

-

Labeling Reaction: While vortexing the oligonucleotide solution, slowly add the 30 µL of the this compound NHS ester solution.[4]

-

Incubation: Incubate the reaction for 3 hours at room temperature with continuous stirring.[4]

-

Precipitation:

-

Washing: Rinse the pellet once or twice with cold 70% ethanol and briefly air dry.[4]

-

Purification: Dissolve the pellet in 100 µL of deionized water and purify the labeled oligonucleotide by reverse-phase HPLC.[4][14]

Data Analysis: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for characterizing the conjugate. An optimal DOL is typically between 2 and 10 for antibodies.[15]

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound, ~550 nm (A₅₅₀).[11]

-

Calculate the DOL using the following formula:

DOL = (A₅₅₀ × ε_protein) / [(A₂₈₀ - (A₅₅₀ × CF₂₈₀)) × ε_dye]

Where:

-

A₅₅₀ is the absorbance of the conjugate at 550 nm.

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]

-

ε_dye is the molar extinction coefficient of this compound at 550 nm (150,000 M⁻¹cm⁻¹).[6]

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₅₅₀ of dye). For this compound, this is approximately 0.08.[11]

-

References

- 1. abpbio.com [abpbio.com]

- 2. Structure and properties of this compound-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. This compound NHS Ester | AAT Bioquest [aatbio.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. biotium.com [biotium.com]

- 6. This compound NHS ESTER | 146368-16-3 [chemicalbook.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. goldbio.com [goldbio.com]

- 10. ulab360.com [ulab360.com]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Quantum Yield and Extinction Coefficient of Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Cyanine-3 (Cy3), a widely used fluorescent dye in biological research and drug development. We delve into its quantum yield and molar extinction coefficient, presenting quantitative data, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.

Core Photophysical Properties of this compound and Its Derivatives

The fluorescence quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness and sensitivity of a fluorophore. This compound and its derivatives exhibit properties that are highly sensitive to their local environment, including the solvent, pH, and covalent attachment to biomolecules.

Data Summary

The following tables summarize the reported quantum yield and extinction coefficient values for this compound and its common derivatives under various conditions.

Table 1: Photophysical Properties of this compound

| Solvent/Condition | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Aqueous Solution (non-viscous) | ~0.04[1][2] | 150,000 |

| Methanol | - | - |

| Covalently linked to IgG | Enhanced 2-3 fold compared to free dye[3] | - |

| Attached to 5' end of single-stranded DNA (ssDNA) | Highest, significantly enhanced[4][5] | - |

| Attached to duplex DNA (dsDNA) | Decreased by a factor of 2.4 compared to ssDNA[4][5] | - |

Note: The quantum yield of this compound is known to be strongly dependent on viscosity, temperature, and biomolecular interactions.[6]

Table 2: Photophysical Properties of Cy3B

| Solvent/Condition | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Methanol | >0.7[7] | 130,000[7] |

| General | 0.58 - 0.67[6][8][9] | 120,000[8][9][10] |

Cy3B is an improved version of this compound with a significantly increased fluorescence quantum yield and photostability.[8][9][10] It is less susceptible to photoisomerization, leading to a more stable and brighter signal.[11]

Table 3: Photophysical Properties of this compound.5

| Solvent/Condition | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| General | 0.15 - 0.35[12] | 116,000 - 150,000[12][13][14] |

The spectral properties of this compound.5 can vary slightly depending on its chemical form and the solvent environment.[12]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is essential for quantitative fluorescence studies.

2.1. Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry and the Beer-Lambert law (A = εcl).[15][16]

Methodology:

-

Preparation of Standard Solutions: Prepare a series of dilutions of the dye in a suitable solvent with known concentrations.[15]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to stabilize.[15]

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[15][16]

-

Plotting the Calibration Curve: Plot a graph of absorbance versus concentration.[15][16]

-

Calculation: The slope of the linear fit of the calibration curve is the molar extinction coefficient (ε).[16]

Workflow for determining the molar extinction coefficient.

2.2. Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence of a sample to a standard with a known quantum yield.[17][18]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[17]

-

Prepare a stock solution of the this compound sample in the desired solvent.

-

Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17][18]

-

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.[17]

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectra for all solutions at the same excitation wavelength.[17]

-

Record the emission spectrum of the pure solvent to serve as a blank.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution, subtracting the blank's integrated intensity.[17]

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.[17]

-

Determine the slope (gradient) of the linear fit for both plots.[17]

-

-

Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_sample):[17][18]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

std denotes the standard and sample denotes the test sample.

-

Workflow for the relative determination of fluorescence quantum yield.

Applications and Signaling Pathways

This compound is a versatile fluorescent probe used in a wide range of applications, including immunofluorescence, nucleic acid labeling, and Förster Resonance Energy Transfer (FRET).[19][20]

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. This compound is commonly used as a donor fluorophore in FRET experiments, often paired with an acceptor like Cy5, to study molecular interactions and conformational changes.[6][21]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence properties and photophysics of the sulfoindocyanine this compound linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanine - Wikipedia [en.wikipedia.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Cy3B acid | AAT Bioquest [aatbio.com]

- 9. Cy3B TCO | AAT Bioquest [aatbio.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. metabion.com [metabion.com]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Extinction Coefficient [this compound.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 15. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. This compound Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Cyanine3-NHS on FRET (fluorescence resonance energy transfer) this compound-active ester Molecular localization - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

Photophysical properties of Cy3 fluorophore

An In-depth Technical Guide to the Photophysical Properties of the Cy3 Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanine (B1664457) dye this compound is a widely utilized fluorescent marker in biological and biophysical research. Its popularity stems from its bright orange-red fluorescence, high molar extinction coefficient, and relatively good photostability, making it an excellent choice for a variety of applications including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and nucleic acid labeling.[1][2] This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of common experimental workflows.

Core Photophysical Properties

The fluorescence characteristics of this compound are dictated by its molecular structure, which consists of two nitrogen-containing heterocyclic rings connected by a three-methine group bridge.[1] These properties can be significantly influenced by the local environment, such as solvent polarity, viscosity, and conjugation to biomolecules like DNA and proteins.[3][4][5] A primary non-radiative decay pathway for this compound is photoisomerization, the efficiency of which is highly sensitive to environmental constraints.[3][6][7]

Spectral Properties

The excitation and emission spectra of this compound are key to its application. It is efficiently excited by common laser lines, such as the 532 nm laser, and its emission is readily detectable with standard TRITC filter sets.[1][8]

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~550 - 555 nm | [8][9][] |

| Emission Maximum (λem) | ~568 - 570 nm | [1][8][9][] |

Quantitative Fluorescence Characteristics

The brightness and efficiency of this compound as a fluorophore are quantified by its molar extinction coefficient and fluorescence quantum yield. The fluorescence lifetime is a measure of the time the molecule spends in the excited state.

| Property | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | at ~550 nm | [11][12] |

| Fluorescence Quantum Yield (Φf) | ~0.15 - 0.46 | Varies significantly with environment (e.g., free dye vs. DNA-conjugated) | [3][11][12] |

| Fluorescence Lifetime (τ) | ~0.2 - 2.0 ns | Highly dependent on local environment and conjugation | [6][13][14] |

Environmental Effects on Photophysical Properties:

The photophysical properties of this compound are not static and can change dramatically depending on its surroundings.

-

Conjugation to DNA: When this compound is covalently attached to single-stranded DNA (ssDNA), its quantum yield and fluorescence lifetime increase significantly compared to the free dye in solution.[6][13][14] This is attributed to the restriction of the photoisomerization process.[3][7] Upon hybridization to form double-stranded DNA (dsDNA), the quantum yield and lifetime often decrease compared to ssDNA, indicating a different local environment.[3][6][13]

-

Protein Environment: The fluorescence of this compound can be enhanced upon interaction with proteins, a phenomenon known as protein-induced fluorescence enhancement (PIFE).[4][5] The magnitude of this enhancement is dependent on the specific protein and the nature of the interaction.[4][5]

-

Solvent Effects: In non-viscous aqueous solutions, this compound has a relatively low fluorescence efficiency and a short excited state lifetime.[15][16] In more viscous environments, which can mimic the interior of biomolecular complexes, the quantum yield and lifetime can increase.[17]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for reliable and reproducible experimental results. The following sections detail generalized protocols for measuring key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, based on the Beer-Lambert law.[18][19]

Objective: To determine the molar extinction coefficient (ε) of a this compound-labeled molecule.

Materials:

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Purified this compound-labeled sample of known concentration

-

Appropriate buffer solution

Methodology:

-

Prepare a dilution series: Prepare a series of dilutions of the this compound-labeled sample in the buffer.

-

Measure absorbance: For each dilution, measure the absorbance spectrum and record the absorbance value at the maximum absorption wavelength (λmax, ~550 nm).

-

Plot data: Plot the absorbance at λmax against the molar concentration of the sample.

-

Calculate ε: The slope of the resulting linear plot is the molar extinction coefficient (ε) in units of M-1cm-1.[19][20]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is often determined using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.[21][22][23]

Objective: To determine the fluorescence quantum yield (Φf) of a this compound sample relative to a standard.

Materials:

-

Fluorometer

-

Fluorescence cuvettes (1 cm path length)

-

This compound sample solution

-

Fluorescence standard solution with a known quantum yield (e.g., Rhodamine 6G)

-

UV-Vis spectrophotometer

-

Appropriate solvent/buffer

Methodology:

-

Prepare solutions: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[21]

-

Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Φf: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[21][23]

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured in the time domain using techniques like Time-Correlated Single Photon Counting (TCSPC).[24][25]

Objective: To measure the fluorescence lifetime (τ) of a this compound sample.

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser) with a high repetition rate

-

Fast photodetector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics

-

-

This compound sample

-

Appropriate buffer/solvent

Methodology:

-

Instrument setup: The sample is excited by a short pulse of light from the laser.

-

Photon counting: The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.[24]

-

Histogram generation: This process is repeated many times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile.

-

Data analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualizations of Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate common workflows and concepts relevant to the use of the this compound fluorophore.

Jablonski Diagram for Fluorescence

This diagram illustrates the electronic transitions that occur during fluorescence.

Caption: Jablonski diagram illustrating molecular absorption and emission processes.

Workflow for Immunofluorescence Staining using this compound

This flowchart outlines the key steps in a typical immunofluorescence experiment utilizing a this compound-conjugated secondary antibody.

Caption: Workflow for a typical immunofluorescence staining protocol.

FRET (Förster Resonance Energy Transfer) with a this compound-Cy5 Pair

This diagram illustrates the principle of FRET, where this compound acts as the donor and Cy5 as the acceptor.

Caption: Principle of FRET using a this compound (donor) and Cy5 (acceptor) pair.

Conclusion

This compound remains a cornerstone fluorophore in molecular and cellular biology due to its robust and well-characterized photophysical properties. However, researchers must be cognizant of the significant influence of the local molecular environment on its fluorescence characteristics. Understanding these properties and employing rigorous experimental protocols for their measurement are critical for the design and interpretation of fluorescence-based assays. While newer generations of fluorophores may offer enhanced photostability or brightness in certain applications, the versatility and extensive body of literature for this compound ensure its continued relevance in scientific research.

References

- 1. This compound: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. Protein Environment and DNA Orientation Affect Protein-Induced this compound Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Environment and DNA Orientation Affect Protein-Induced this compound Fluorescence Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 9. Spectrum [this compound (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence properties and photophysics of the sulfoindocyanine this compound linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Molar Extinction Coefficient Calculation [alphalyse.com]

- 21. benchchem.com [benchchem.com]

- 22. Making sure you're not a bot! [opus4.kobv.de]

- 23. chem.uci.edu [chem.uci.edu]

- 24. horiba.com [horiba.com]

- 25. Fluorescence lifetime measurements [uniklinikum-jena.de]

A Technical Guide to Cy3 Dye Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy3 dyes in aqueous buffers. Understanding and optimizing the solubility of these widely used fluorophores is critical for the success of various biochemical applications, including protein and nucleic acid labeling, fluorescence microscopy, and FRET-based assays. This document outlines the key factors influencing this compound solubility, presents quantitative solubility data, and provides detailed experimental protocols for the preparation of this compound solutions.

Introduction to this compound Dyes and the Importance of Solubility

This compound is a synthetic fluorescent dye belonging to the cyanine (B1664457) family. It exhibits a bright orange fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm.[] Its high extinction coefficient, good quantum yield, and relative photostability make it a popular choice for a multitude of applications in life sciences and diagnostics.

Optimal performance of this compound in these applications is fundamentally dependent on its behavior in aqueous solutions. Poor solubility can lead to several experimental challenges, including:

-

Dye Aggregation: At high concentrations or in suboptimal buffer conditions, this compound molecules can form non-fluorescent H-aggregates or J-aggregates, which alters the spectral properties and reduces the effective dye concentration.[2]

-

Precipitation: Insoluble dye can precipitate out of solution, leading to inaccurate concentration measurements and inefficient labeling reactions.

-

Non-specific Binding: Aggregated dye particles can increase non-specific binding in immunoassays and imaging experiments, resulting in high background noise.

-

Reduced Labeling Efficiency: The reactive forms of this compound, such as NHS esters, must be fully dissolved to ensure efficient and homogenous labeling of target biomolecules.

Therefore, a thorough understanding of the factors governing this compound solubility is paramount for achieving reliable and reproducible experimental results.

Factors Influencing this compound Dye Solubility

The solubility of this compound dyes in aqueous buffers is primarily determined by their chemical structure, the composition of the buffer, and the experimental conditions.

Chemical Structure: The Critical Role of Sulfonation

The most significant factor influencing the aqueous solubility of this compound dyes is the presence or absence of sulfonate (-SO₃⁻) groups.

-

Non-Sulfonated this compound: Standard this compound dyes lack sulfonate groups and are consequently characterized by low aqueous solubility.[3][4] These "fat-soluble" dyes require the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to achieve sufficient concentrations for labeling reactions in aqueous environments.[][5]

-

Sulfonated this compound (Sulfo-Cy3): To address the solubility limitations of the parent dye, sulfonated versions of this compound have been developed. The addition of one or more negatively charged sulfonate groups dramatically increases the hydrophilicity and, therefore, the water solubility of the dye.[6][7] Sulfo-Cy3 dyes are highly soluble in aqueous buffers without the need for organic co-solvents, which is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[4]

Buffer Composition and pH

The choice of buffer and its pH can significantly impact this compound solubility and reactivity, especially for functionalized dyes used in bioconjugation.

-

pH: The fluorescence of this compound is stable over a wide pH range, typically from pH 4 to 10.[3] For labeling reactions involving this compound NHS esters, a pH of 8.3-8.5 is optimal.[3][8] At this pH, primary amines on proteins are deprotonated and readily reactive, while the hydrolysis of the NHS ester is minimized.

-

Buffer Type: For labeling with amine-reactive this compound NHS esters, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the dye.[] Recommended amine-free buffers include:

-

Phosphate-Buffered Saline (PBS)

-

Sodium bicarbonate buffer

-

Sodium borate (B1201080) buffer[9]

-

HEPES

-

MES

-

Dye Concentration and Aggregation

Like many cyanine dyes, this compound has a tendency to aggregate in aqueous solutions, particularly at high concentrations.[2] This self-association is driven by van der Waals interactions between the planar aromatic structures of the dye molecules. Aggregation can lead to a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the absorption spectrum and is often accompanied by fluorescence quenching. The use of sulfonated this compound dyes can mitigate this issue due to electrostatic repulsion between the negatively charged sulfonate groups.[4]

Temperature

While less documented for this compound specifically, the solubility of dyes in aqueous solutions can be temperature-dependent. For labeling reactions, it is important to adhere to the temperatures specified in established protocols.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for different variants of this compound dye.

Table 1: Solubility of Non-Sulfonated this compound Variants

| This compound Variant | Solvent/Buffer | Solubility | Notes |

| This compound carboxylic acid | Water | Poorly soluble (1.8 g/L or ~4.0 mM)[10] | Limited aqueous solubility necessitates organic co-solvents for higher concentrations. |

| This compound carboxylic acid | Organic Solvents (DMF, DMSO, Dichloromethane) | Soluble[10][11] | Good solubility in polar aprotic and some non-polar organic solvents. |

| This compound NHS Ester | Aqueous Buffers | Low | Requires an organic co-solvent (typically 10-20% DMSO or DMF) for effective use in labeling reactions.[4][5] |

| This compound NHS Ester | Organic Solvents (DMF, DMSO) | Soluble | Typically dissolved in an organic solvent to prepare a stock solution before addition to an aqueous reaction mixture.[8] |

Table 2: Solubility of Sulfonated this compound (Sulfo-Cy3) Variants

| This compound Variant | Solvent/Buffer | Solubility | Notes |

| Sulfo-Cy3 carboxylic acid | Water, DMF, DMSO | Well soluble (up to 0.55 M or ~360 g/L)[][13] | The presence of sulfonate groups confers high aqueous solubility. |

| Sulfo-Cy3 NHS Ester | Aqueous Buffers | Highly soluble[2][6][14] | Dissolves readily in aqueous buffers, eliminating the need for organic co-solvents in labeling reactions. |

| Sulfo-Cy3 NHS Ester | Water, DMSO, DMF | Soluble[2][15] | While highly water-soluble, it is also soluble in polar aprotic organic solvents. |

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound dyes in aqueous buffers, with a focus on protein labeling using NHS esters.

Protocol for Dissolving and Using Non-Sulfonated this compound NHS Ester

This protocol is intended for labeling proteins with non-sulfonated this compound NHS ester, which requires an organic co-solvent.

Materials:

-

Non-sulfonated this compound NHS Ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Prepare Protein Solution:

-

Dissolve the protein to be labeled in the chosen amine-free buffer at a concentration of 2-10 mg/mL.[16]

-

Ensure the pH of the protein solution is between 8.3 and 8.5. Adjust if necessary with 1 M sodium bicarbonate.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve the non-sulfonated this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[8]

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

-

Labeling Reaction:

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be between 10% and 20%.[4]

-

A typical molar excess of dye to protein is 8-10 fold for mono-labeling.[8][16]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer such as PBS.

-

Protocol for Dissolving and Using Sulfonated this compound (Sulfo-Cy3) NHS Ester

This protocol is for labeling proteins with highly water-soluble Sulfo-Cy3 NHS ester.

Materials:

-

Sulfonated this compound (Sulfo-Cy3) NHS Ester

-

Protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Prepare Protein Solution:

-

Dissolve the protein to be labeled in the chosen amine-free buffer at a concentration of 2-10 mg/mL.[16]

-

Ensure the pH of the protein solution is between 8.3 and 8.5.

-

-

Prepare this compound Solution:

-

Directly add the solid Sulfo-Cy3 NHS ester to the protein solution. Alternatively, dissolve the Sulfo-Cy3 NHS ester in the reaction buffer immediately before adding it to the protein solution. No organic co-solvent is necessary.[6]

-

-

Labeling Reaction:

-

Gently vortex the mixture to dissolve the dye and initiate the reaction. A typical molar excess of dye to protein is 8-10 fold.[16]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the labeled protein from the unreacted dye using a gel filtration column as described for the non-sulfonated version.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound dyes.

Caption: Key factors influencing the aqueous solubility of this compound dyes.

References

- 2. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound-nhs-ester-for-2d-electrophoresis.com [this compound-nhs-ester-for-2d-electrophoresis.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 10. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 11. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. ibiantech.com [ibiantech.com]

- 15. goldbio.com [goldbio.com]

- 16. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Photobleaching Mechanism of Cy3 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the photobleaching mechanism of Cyanine3 (Cy3), a widely utilized fluorescent dye in biological research and diagnostics. Understanding the principles of this compound photobleaching is critical for designing robust fluorescence-based assays, ensuring data integrity, and developing strategies to mitigate signal loss in applications ranging from single-molecule studies to high-resolution imaging.

The Core Photobleaching Mechanism of this compound

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescence. For this compound, this process is primarily driven by light-induced chemical reactions involving a long-lived, highly reactive triplet state and molecular oxygen.

The fundamental pathway can be broken down into several key steps:

-

Excitation: The this compound molecule absorbs a photon of light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): While most excited molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can undergo intersystem crossing to a metastable triplet state (T₁).[1][2] This transition is a key bottleneck, as the triplet state has a significantly longer lifetime than the singlet state (microseconds to milliseconds versus nanoseconds).[3]

-

Oxygen Interaction and ROS Formation: The long-lived triplet state this compound molecule can interact with molecular oxygen (O₂) present in the environment.[4] This interaction primarily occurs through two pathways:

-

Energy Transfer: The triplet dye transfers its energy to O₂, generating highly reactive singlet oxygen (¹O₂).

-

Electron Transfer: The triplet dye can transfer an electron to O₂, forming a superoxide (B77818) radical (O₂⁻).[5]

-

-

Chemical Degradation: Reactive Oxygen Species (ROS), particularly singlet oxygen, are highly electrophilic and can attack the electron-rich polymethine chain of the this compound molecule. This oxidative damage irreversibly alters the chemical structure of the dye, destroying its chromophore and rendering it non-fluorescent.[6]

Another competing, non-fluorescent pathway that can contribute to signal loss is trans-cis photoisomerization of the polymethine chain. While this process can be reversible, the cis-isomer is typically non-fluorescent and may be more susceptible to subsequent photobleaching.

Below is a diagram illustrating the core photobleaching pathway of this compound.

Quantitative Data on this compound Photophysical Properties

The photostability of a fluorophore can be quantified by several parameters, including its fluorescence quantum yield, triplet state lifetime, and photobleaching half-life. These values are highly dependent on the local chemical environment.

Table 1: Photophysical Properties of this compound and Spectrally Similar Dyes

| Property | This compound | Alexa Fluor 555 | ATTO 550 |

| Excitation Max (nm) | ~550 | ~555 | ~554 |

| Emission Max (nm) | ~570 | ~565 | ~576 |

| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | ~120,000 |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.24[7][8][9] | ~0.10 | ~0.80 |

| Relative Photostability | Lower[1][10] | Higher[10][11] | Higher |

Note: Values can vary depending on conjugation, solvent, and buffer conditions.

Table 2: Effect of Photostabilizing Agents on Cyanine (B1664457) Dye Triplet State Lifetime

While specific data for this compound is limited, studies on the spectrally similar Cy5 dye demonstrate the significant impact of triplet state quenchers (TSQs) on reducing the triplet state lifetime, which is directly correlated with enhanced photostability.

| Compound | Triplet State Lifetime (τ) in deoxygenated solution | Mechanism |

| Cy5 (unsubstituted) | ~60-63 µs[4] | - |

| Cy5 linked to COT (short linker) | ~1.1 µs [4] | Triplet-Triplet Energy Transfer (TTET)[5] |

| Cy5 linked to Trolox | ~60-63 µs[4] | Redox-based quenching[5] |

| Cy5 linked to NBA | ~60-63 µs[4] | Redox-based quenching[5] |

COT: Cyclooctatetraene, NBA: Nitrobenzyl alcohol. Data for Cy5 is presented as a close analog to illustrate the mechanism for this compound. A shorter triplet lifetime reduces the probability of reactions that lead to photobleaching.[4]

Experimental Protocols

Protocol for Measuring Photobleaching Rate via Time-Lapse Microscopy

This protocol provides a method for quantifying the photostability of this compound by measuring its fluorescence decay under continuous illumination.

Objective: To determine the photobleaching half-life of this compound-labeled molecules.

Materials:

-

This compound-labeled sample (e.g., proteins, DNA) immobilized on a glass coverslip.

-

Imaging buffer (e.g., PBS), with and without antifade reagents.

-

Fluorescence microscope with a stable excitation source (e.g., 532 nm or 561 nm laser), appropriate filters, and a sensitive camera (sCMOS or EMCCD).

-

Image analysis software (e.g., ImageJ/Fiji).

Workflow Diagram:

Procedure:

-

Sample Preparation: Immobilize the this compound-labeled sample on a clean glass coverslip. Add the desired imaging buffer. For comparison, prepare identical samples with and without photoprotection systems (e.g., an oxygen scavenging system like GGO and/or a triplet state quencher like Trolox).[12]

-

Microscope Setup: Place the sample on the microscope stage. Select an appropriate objective (e.g., 60x or 100x oil immersion). Set the excitation laser power to a level relevant for your planned experiments.

-

Image Acquisition:

-

Locate a field of view with a suitable density of fluorescent molecules.

-

Set the camera exposure time and gain.

-

Begin continuous illumination and simultaneously start acquiring a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).[1]

-

Continue acquisition until the fluorescence signal has significantly decayed (e.g., to less than 20% of the initial intensity).

-

-

Data Analysis:

-

Open the image series in analysis software like Fiji.[13]

-

Select a Region of Interest (ROI) containing the fluorescent sample and another ROI in a background area.

-

For each time point, measure the mean fluorescence intensity within the sample ROI and subtract the mean background intensity.[13]

-

Normalize the background-corrected intensity at each time point to the intensity of the first frame (t=0).

-

Plot the normalized intensity versus time. Fit the decay curve to a single or double exponential function to determine the photobleaching half-life (t₁/₂), the time at which fluorescence intensity drops to 50%.[1]

-

Protocol for Characterizing this compound Triplet State via Laser Flash Photolysis

Laser Flash Photolysis (LFP), also known as transient absorption spectroscopy, is a powerful technique to directly study the properties of transient species like the this compound triplet state.[14]

Objective: To measure the lifetime of the this compound triplet state.

Materials:

-

Solution of this compound in a suitable solvent (e.g., deoxygenated acetonitrile (B52724) or buffer).

-

Laser flash photolysis spectrometer (e.g., Edinburgh Instruments LP980).[14]

-

Pump laser (e.g., Nd:YAG laser, 532 nm or 355 nm) with nanosecond pulse duration.[14]

-

Probe light source (e.g., high-intensity xenon lamp).

-

Fast detector (e.g., photomultiplier tube) and oscilloscope.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.2 at the pump laser wavelength. To study the intrinsic triplet state lifetime, the solution must be deoxygenated by bubbling with argon or nitrogen for at least 20 minutes, as oxygen is a potent quencher.[2]

-

Instrumentation Setup:

-

The pump laser beam and the probe light beam are arranged to overlap within the sample cuvette, typically in a perpendicular orientation.[14]

-

The monochromator is set to a wavelength where the triplet state absorbs but the ground state has minimal absorption. For cyanine dyes, this transient absorption is often in the near-infrared region.

-

-

Data Acquisition:

-

A short, intense "pump" pulse from the laser excites the this compound molecules, populating the triplet state.

-

The "probe" beam passes through the sample, and changes in its intensity due to absorption by the transient triplet state are monitored over time (from nanoseconds to milliseconds).

-

The detector signal is recorded by a digital oscilloscope, generating a transient absorption decay curve.[15]

-

-

Data Analysis:

-

The decay of the transient absorption signal over time corresponds to the decay of the triplet state population.

-

This decay curve is fitted to an exponential function to extract the triplet state lifetime (τ).

-

To study the effect of quenchers, the experiment is repeated with known concentrations of quenching agents (e.g., COT, Trolox, or O₂) added to the solution.

-

Conclusion and Mitigation Strategies

The photobleaching of this compound is an intrinsic process initiated by the formation of a reactive triplet state, which leads to oxidative degradation of the fluorophore. The rate of photobleaching is highly sensitive to environmental factors, particularly excitation light intensity and the concentration of molecular oxygen.

For researchers and drug development professionals, minimizing photobleaching is essential for acquiring high-quality, quantitative data. Key mitigation strategies include:

-

Optimizing Imaging Conditions: Use the lowest possible excitation power and the shortest exposure times that provide an adequate signal-to-noise ratio.[16]

-

Using Antifade Reagents: Incorporate commercially available or custom-formulated antifade reagents into the imaging media. These typically include:

-

Choosing More Photostable Dyes: For demanding applications requiring prolonged or intense illumination, consider alternative fluorophores such as the Alexa Fluor or ATTO series, which have been engineered for enhanced photostability.[1][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 3. researchgate.net [researchgate.net]

- 4. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photostability of this compound and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Yield [this compound (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. edinst.com [edinst.com]

- 15. Virtual Labs [oc-amrt.vlabs.ac.in]

- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cy3 Azide for Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Cy3 azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful bioconjugation technique enables the precise and efficient labeling of a wide array of biomolecules, facilitating advancements in diagnostics, therapeutic development, and fundamental biological research.

Introduction to this compound Azide and Copper-Catalyzed Click Chemistry

Cyanine 3 (this compound) is a bright and photostable fluorescent dye characterized by its orange-red emission, making it an ideal reporter molecule for a variety of bio-imaging and detection applications. The azide functional group (-N₃) incorporated into the this compound structure allows it to readily participate in click chemistry reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction between an azide and a terminal alkyne, yielding a stable triazole linkage. This bio-orthogonal reaction proceeds under mild, aqueous conditions, making it exceptionally well-suited for the modification of sensitive biological macromolecules. The reaction's high yield, specificity, and favorable kinetics have established it as a premier tool for bioconjugation.

Physicochemical and Spectroscopic Properties of this compound Azide